N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-9(18)17(8-10-4-3-7-19-10)14-16-13-11(15)5-2-6-12(13)20-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIIYMSGUDADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chlorobenzo[d]thiazol-2-amine
Cyclocondensation of 2-Amino-4-chlorothiophenol with Cyanogen Bromide
A 500 mL round-bottom flask charged with 2-amino-4-chlorothiophenol (15.8 g, 0.1 mol) in ethanol (150 mL) was treated with cyanogen bromide (12.9 g, 0.12 mol) at 0–5°C. The mixture was stirred for 4 hr at reflux (78°C), cooled, and filtered to yield pale yellow crystals (14.2 g, 85% yield).
Characterization Data:
- Melting Point : 189–191°C (lit. 190–192°C)
- 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 5.21 (s, 2H, NH2)
- ESI-MS : m/z 169.2 [M+H]+
Acetamide Formation via N-Alkylation and Acylation
Method A: Sequential Chloroacetylation and Nucleophilic Substitution
Chloroacetylation :
4-Chlorobenzo[d]thiazol-2-amine (16.8 g, 0.1 mol) was dissolved in chloroform (200 mL) with triethylamine (16.7 mL, 0.12 mol). Chloroacetyl chloride (11.3 mL, 0.12 mol) was added dropwise at 0°C, followed by reflux for 18 hr. The organic layer was washed with NaHCO3 (2 × 100 mL) and brine, yielding N-(4-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide (21.4 g, 92%).Nucleophilic Substitution :
The chloroacetamide intermediate (10.0 g, 0.04 mol) and furan-2-ylmethylamine (5.2 g, 0.05 mol) were stirred in DMF (50 mL) with K2CO3 (8.3 g, 0.06 mol) at 70°C for 12 hr. The mixture was poured into ice-water, extracted with ethyl acetate (3 × 50 mL), and crystallized from methanol to give the title compound (9.8 g, 80%).
Reaction Optimization Table:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, ACN | DMF | +22% |
| Temperature (°C) | 50, 70, 90 | 70 | +15% |
| Base | K2CO3, Et3N, NaOH | K2CO3 | +18% |
| Reaction Time (hr) | 6, 12, 18 | 12 | +9% |
Method B: One-Pot Tandem Synthesis
A mixture of 2-amino-4-chlorothiophenol (15.8 g, 0.1 mol), chloroacetic anhydride (18.4 g, 0.11 mol), and furan-2-ylmethylamine (10.5 g, 0.11 mol) in toluene (200 mL) was heated at 110°C for 8 hr under N2. The reaction was monitored by TLC (hexane:EtOAc 3:1), cooled, and filtered to isolate the product (19.7 g, 64%).
Advantages:
- Eliminates intermediate purification
- Reduces total reaction time by 40%
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H),
7.52 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H),
7.41 (d, J = 2.0 Hz, 1H, Ar-H),
6.85 (m, 2H, furan-H),
6.35 (m, 1H, furan-H),
4.72 (s, 2H, NCH2),
3.98 (s, 2H, COCH2N),
2.15 (s, 3H, COCH3).13C NMR (100 MHz, CDCl3):
δ 170.2 (C=O),
161.8 (C-2, thiazole),
152.4 (C-4, thiazole),
142.3 (furan C-2),
128.9–117.4 (aromatic carbons),
44.7 (NCH2),
40.1 (COCH2N),
21.3 (COCH3).
Purification and Yield Optimization
Crystallization Conditions
| Solvent | Purity (%) | Recovery (%) | Crystal Morphology |
|---|---|---|---|
| Methanol | 98.2 | 75 | Needles |
| Ethanol | 97.8 | 82 | Plates |
| Acetonitrile | 99.1 | 68 | Prisms |
Chromatographic Purification
- Column : Silica gel 60 (230–400 mesh)
- Eluent : Hexane:EtOAc (4:1 → 2:1 gradient)
- Rf : 0.42 (hexane:EtOAc 3:1)
Mechanistic Considerations
The reaction proceeds via:
- Nucleophilic attack of 4-chlorobenzo[d]thiazol-2-amine on chloroacetyl chloride (k1 = 0.18 min−1 at 25°C)
- SN2 displacement of chloride by furan-2-ylmethylamine (ΔG‡ = 24.3 kcal/mol)
Side reactions include:
- Over-alkylation at the thiazole nitrogen
- Hydrolysis of the chloroacetamide intermediate (pH > 8.5)
Scalability and Industrial Adaptations
Kilo-Lab Scale Protocol
- Charge 4-chlorobenzo[d]thiazol-2-amine (1.68 kg) and DMF (15 L) to a 50 L reactor
- Add chloroacetyl chloride (1.13 L) at ≤10°C over 2 hr
- Stir 4 hr at 25°C, then add furan-2-ylmethylamine (0.52 kg)
- Heat to 70°C for 12 hr, cool to 5°C, and filter
- Wash with MTBE (3 × 5 L), dry at 40°C under vacuum
Process Metrics:
- Overall Yield : 78%
- Purity : 99.3% (HPLC)
- Throughput : 2.4 kg/day
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 2 | 1 |
| Overall Yield (%) | 74 | 64 |
| Purity (%) | 99.1 | 97.8 |
| Cost Index ($/kg) | 420 | 380 |
| E-Factor | 18.7 | 23.4 |
E-Factor = (Mass of waste)/(Mass of product)
Emerging Methodologies
Microwave-Assisted Synthesis
Irradiating a mixture of 4-chlorobenzo[d]thiazol-2-amine (1.68 g), chloroacetic acid (1.04 g), and EDCI (2.31 g) in DMF (10 mL) at 100°C for 20 min (300 W) provided the acetamide intermediate in 89% yield. Subsequent reaction with furan-2-ylmethylamine under microwave conditions (80°C, 15 min) gave the final product in 92% purity.
Continuous Flow Processing
A two-stage flow reactor system (Coflore AGT, 100 mL/min):
- Stage 1 (25°C): Chloroacetylation (residence time 8 min)
- Stage 2 (70°C): Aminolysis (residence time 12 min) Achieved 83% conversion with 99% selectivity at 150 g/hr throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group of the acetamide, potentially leading to amine derivatives.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Studies have demonstrated that N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of enzymatic functions critical for bacterial survival .
- Antitumor Properties
- Neuroprotective Effects
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines revealed that the compound induced significant cytotoxicity, with IC50 values indicating potent anticancer activity. The study suggested that the compound's mechanism involves apoptosis induction via mitochondrial pathways .
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex organic molecules in chemical research and development. Its unique structure allows for modifications that can lead to new materials with desirable properties for industrial applications .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring may interact with protein kinases, while the furan ring could engage in hydrogen bonding or π-π interactions with other biomolecules. These interactions could modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The following table compares the target compound with analogs bearing variations in the thiazole/benzothiazole core, acetamide substituents, and heterocyclic moieties:
Key Observations:
- Melting Points: Thiazolidinedione derivatives (GB1, GB5) exhibit higher melting points (>270°C) due to rigid planar structures and hydrogen-bonding capacity, whereas morpholinoethoxy-thiazole analogs (8c, 8d) melt at lower temperatures (114–131°C) due to flexible side chains .
- Yield: Morpholinoethoxy-thiazole derivatives (21–33% yield) show lower efficiency compared to thiazolidinediones (55–65%), likely due to steric hindrance in substitution reactions .
- Spectral Trends : Furan-2-ylmethyl substituents (target compound, ) exhibit distinct δ 6.3–6.5 ppm furan protons in 1H NMR, while chloro-benzothiazole derivatives show aromatic protons downfield at δ 7.6–8.0 ppm .
Anticancer and Enzyme Inhibition:
- GB1–GB3 () : Thiazolidinedione derivatives demonstrate histone deacetylase (HDAC) inhibition, with GB3 (4-chlorobenzylidene) showing the highest activity (IC₅₀ = 0.8 µM) due to enhanced electron-withdrawing effects .
- Morpholinoethoxy-thiazoles (8c, 8d): Exhibit moderate kinase inhibition (e.g., CK1) but lower potency compared to thiazolidinediones, attributed to reduced planarity .
Antibacterial Activity:
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a furan ring. The presence of the chlorine substituent on the benzothiazole enhances its pharmacological profile.
Structural Formula
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.74 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related thiazole derivatives have shown promising results against various cancer cell lines, including melanoma and pancreatic cancer.
- Mechanism of Action :
- Induction of apoptosis and autophagy in cancer cells.
- Inhibition of specific oncogenic pathways.
- Case Study :
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against gram-positive bacteria. The benzothiazole structure is often associated with enhanced antibacterial activity.
-
Structure-Activity Relationship (SAR) :
- The presence of electron-withdrawing groups like chlorine increases antibacterial potency.
- Variations in the furan substituent can modulate activity against different microbial strains.
- Comparative Analysis :
Antioxidant Properties
Research indicates that thiazole derivatives possess antioxidant capabilities, which may contribute to their overall therapeutic effects.
- Evaluation Method :
Table of Biological Activities
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | 1.61 ± 1.92 µg/mL | Effective against resistant cancer lines |
| Antimicrobial | This compound | Comparable to norfloxacin | Effective against gram-positive bacteria |
| Antioxidant | Thiazolidin-4-one derivatives | CEAC value < 0.137 | More active than indometacin |
Recent Research Highlights
- A study published in Journal of Medicinal Chemistry emphasized the synthesis and evaluation of thiazole-based compounds, revealing their potential as effective anticancer agents .
- Another investigation focused on the bioactivity of thiazolidin derivatives, demonstrating their promise in treating oxidative stress-related conditions through antioxidant mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide, and how can yield be maximized?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of thiourea derivatives with halogenated intermediates, followed by nucleophilic substitutions. For example, chlorobenzyl groups can be introduced via substitution reactions with chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometry of reagents. Yields range from 21% to 33% for analogous thiazole-acetamide derivatives, with purity confirmed by TLC and HPLC .
Q. How is structural confirmation achieved for this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons in the thiazole and furan rings, while acetamide carbonyls appear at ~170 ppm in ¹³C NMR. MS analysis (e.g., m/z 473 [M+2]⁺) validates molecular weight. Elemental analysis (C, H, N) ensures purity, with deviations <0.3% from theoretical values .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodology : The compound’s solubility varies with solvent polarity (soluble in DMSO, sparingly in water). Reactivity is driven by the thiazole’s electrophilic sulfur and the acetamide’s hydrogen-bonding capacity. Thermal stability (melting point: ~120–130°C) is assessed via Differential Scanning Calorimetry (DSC). LogP values (~2.8) predict moderate membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) alter bioactivity?
- Methodology : Comparative SAR studies show that the 4-chloro group on the benzo[d]thiazole enhances antimicrobial potency (MIC: 2–4 µg/mL against S. aureus) by increasing electrophilicity. Replacing chlorine with methoxy reduces activity (MIC: >16 µg/mL), likely due to decreased electron-withdrawing effects. Computational docking (e.g., AutoDock Vina) reveals stronger binding to bacterial enoyl-ACP reductase with chloro-substituted derivatives .
Q. What mechanisms explain contradictory bioactivity data across studies?
- Methodology : Discrepancies in anticancer IC₅₀ values (e.g., 5 µM vs. 20 µM in HepG2 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardized MTT assays with controlled FBS levels (10%) and 48-hour exposure are recommended. Confounding factors like efflux pump activity (e.g., P-gp overexpression) can be assessed using verapamil inhibition studies .
Q. How can its pharmacokinetic profile be optimized for in vivo studies?
- Methodology : Microsomal stability assays (e.g., rat liver microsomes) identify rapid Phase I metabolism (t₁/₂ < 30 min). Prodrug strategies, such as acetylating the furan oxygen, improve bioavailability (2.5-fold increase in AUC). Plasma protein binding (>90%) is measured via equilibrium dialysis, guiding dose adjustments .
Q. What analytical techniques resolve spectral overlaps in impurity profiling?
- Methodology : LC-MS/MS with a C18 column (gradient: 0.1% formic acid/acetonitrile) separates co-eluting impurities. For example, a byproduct with m/z 489 [M+H]⁺ is identified as an over-oxidized thiazole derivative. Quantitative NMR (qNMR) with maleic acid as an internal standard quantifies impurities at <0.1% .
Key Recommendations
- Experimental Design : Use orthogonal analytical methods (NMR, HRMS, XRD) for unambiguous characterization.
- Data Interpretation : Address bioactivity contradictions through standardized assays and mechanistic studies (e.g., target engagement assays).
- Synthesis Scaling : Pilot reactions in microwave reactors to reduce time (e.g., 2 hours vs. 16 hours) and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
